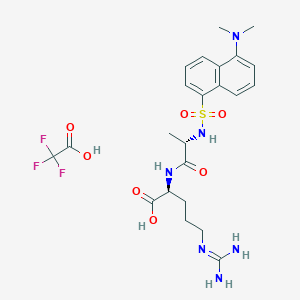

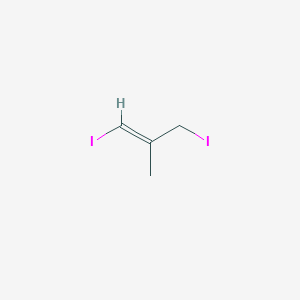

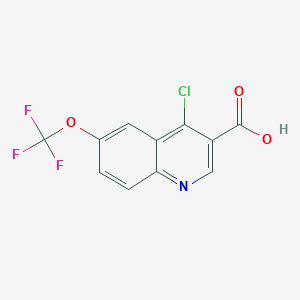

![molecular formula C12H16Cl2N2 B1437054 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine CAS No. 150208-27-8](/img/structure/B1437054.png)

1-[2-(3,4-Dichlorophenyl)ethyl]piperazine

Overview

Description

1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is an N-substituted piperazine . It appears as a pale yellow crystalline powder .

Molecular Structure Analysis

The molecular weight of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is 259.18 . The InChI code for this compound is 1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 .Chemical Reactions Analysis

While the specific chemical reactions involving 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine are not detailed in the retrieved information, it is known that this compound is involved in various chemical reactions during its synthesis .Physical And Chemical Properties Analysis

1-[2-(3,4-Dichlorophenyl)ethyl]piperazine has a freezing point of 335.65K and a boiling point of 643.73K . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Scientific Research Applications

Medicinal Chemistry

The piperazine moiety, which is present in “1-[2-(3,4-Dichlorophenyl)ethyl]piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Kinase Inhibitors

Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.

Receptor Modulators

Piperazine derivatives, such as “1-[2-(3,4-Dichlorophenyl)ethyl]piperazine”, can act as receptor modulators . They can influence the activity of receptors, which can be beneficial in the treatment of various diseases.

Serotonin Releaser

The positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) is known to act as a serotonin releaser via the serotonin transporter . This could potentially make “1-[2-(3,4-Dichlorophenyl)ethyl]piperazine” useful in the treatment of mental health disorders.

β1-Adrenergic Receptor Blocker

3,4-DCPP also acts as a β1-adrenergic receptor blocker, though with relatively low affinity . This could potentially make “1-[2-(3,4-Dichlorophenyl)ethyl]piperazine” useful in the treatment of cardiovascular diseases.

Synthetic Chemistry

The chemical reactivity of piperazine-based synthons, such as “1-[2-(3,4-Dichlorophenyl)ethyl]piperazine”, facilitates its insertion into the molecule . This makes it useful in synthetic chemistry for the creation of complex molecules.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine are the serotonin transporter and the β1-adrenergic receptor . The serotonin transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. The β1-adrenergic receptor is a protein that responds to the hormone adrenaline and plays a role in the regulation of heart function .

Mode of Action

1-[2-(3,4-Dichlorophenyl)ethyl]piperazine acts as both a serotonin releaser via the serotonin transporter, and a β1-adrenergic receptor blocker . By releasing serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its effects. By blocking the β1-adrenergic receptor, it inhibits the action of adrenaline on the heart .

Biochemical Pathways

The action of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine on the serotonin transporter and the β1-adrenergic receptor affects several biochemical pathways. The increased serotonin levels can lead to enhanced signaling in pathways that regulate mood and behavior. The blockade of the β1-adrenergic receptor can affect the adrenergic signaling pathway, potentially leading to a decrease in heart rate .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on factors such as its chemical stability and the presence of metabolic enzymes .

Result of Action

The molecular and cellular effects of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine’s action include increased serotonin signaling and decreased adrenergic signaling. This could lead to changes in mood and heart function. The specific effects would depend on the individual’s physiological state and the presence of other interacting substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual factors such as genetic variations in the targets or metabolic enzymes can influence the compound’s efficacy .

properties

IUPAC Name |

1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWINIGBJQWGIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dichlorophenyl)ethyl]piperazine | |

CAS RN |

150208-27-8 | |

| Record name | 1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

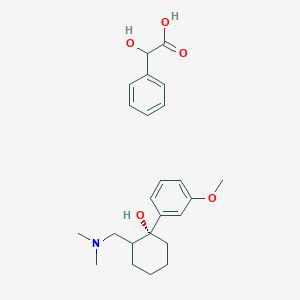

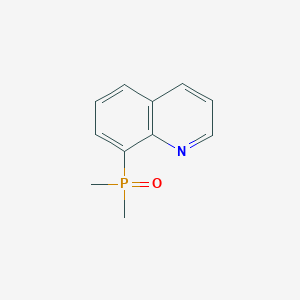

![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)

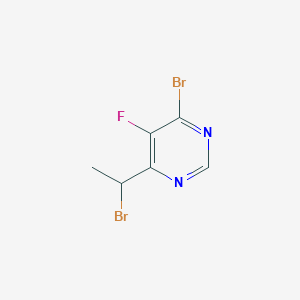

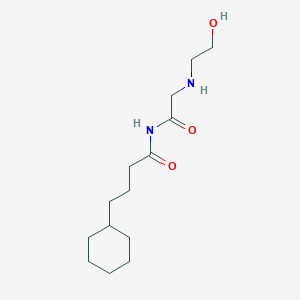

![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)

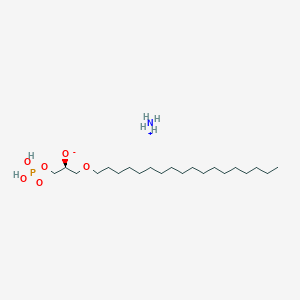

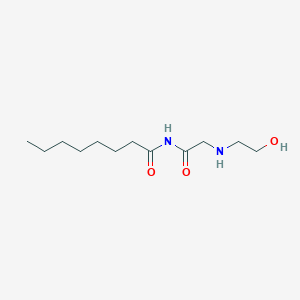

![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)

![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)